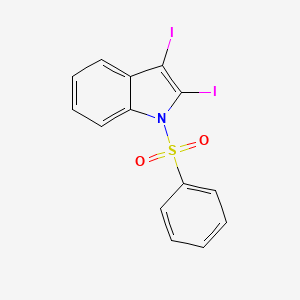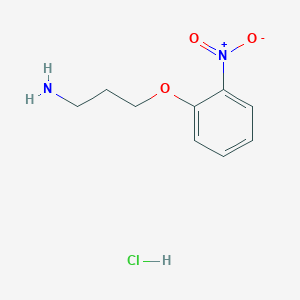
3-(2-nitrophenoxy)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenoxy)propan-1-amine hydrochloride (3-NPPH) is a synthetic compound used in research laboratories to study a variety of biochemical and physiological processes. It is a nitro-aromatic compound with a pKa of 8.7 and an approximate molecular weight of 163.64 g/mol. 3-NPPH has been used in a variety of scientific studies, including those related to drug discovery, biochemistry, and pharmacology.
Mecanismo De Acción
3-(2-nitrophenoxy)propan-1-amine hydrochloride has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the activity of certain proteins, such as the cytochrome P450 enzyme family. Additionally, this compound has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of scientific studies. In particular, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have immunomodulatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2-nitrophenoxy)propan-1-amine hydrochloride in laboratory experiments has several advantages, including its high solubility in aqueous solutions, its low toxicity, and its ability to act as an inhibitor of certain enzymes and proteins. However, it also has several limitations, such as its relatively short half-life in aqueous solutions and its potential to cause unwanted side effects.
Direcciones Futuras
The future of 3-(2-nitrophenoxy)propan-1-amine hydrochloride research is promising, as it has the potential to be used in the development of novel drugs and drug delivery systems. Additionally, it has the potential to be used in the study of the biochemical and physiological effects of certain drugs, as well as in the study of the effects of nitroaromatic compounds on the human body. Additionally, this compound has the potential to be used in the development of new therapeutic agents and treatments for a variety of diseases.
Métodos De Síntesis
3-(2-nitrophenoxy)propan-1-amine hydrochloride can be synthesized via a reaction between 2-nitrophenol and propan-1-amine hydrochloride. This reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2-nitrophenoxy)propan-1-amine hydrochloride has been used in a variety of scientific studies, including those related to drug discovery, biochemistry, and pharmacology. In particular, it has been used to study the effects of nitroaromatic compounds on the human body, as well as to study the biochemical and physiological effects of certain drugs. Additionally, this compound has been used in the development of novel drugs and drug delivery systems.
Propiedades
IUPAC Name |
3-(2-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13;/h1-2,4-5H,3,6-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYHWOZSQPWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)



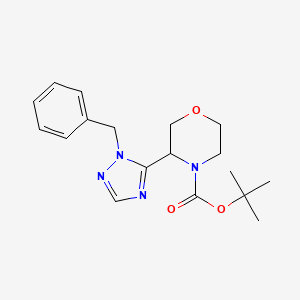
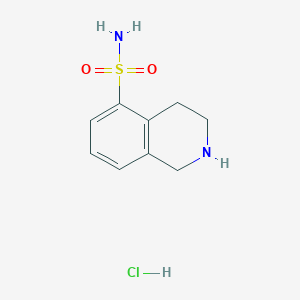


![tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate](/img/structure/B6599519.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)
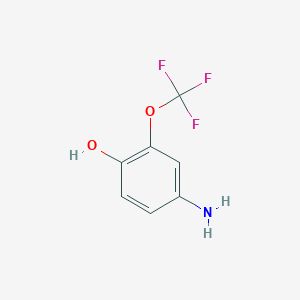

![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)
